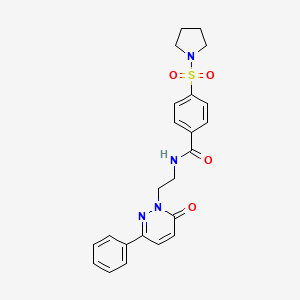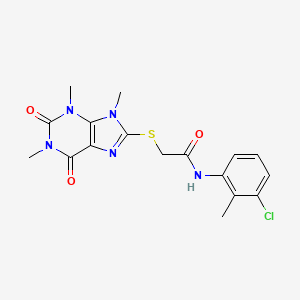
N-(3-chloro-2-methylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C17H18ClN5O3S and its molecular weight is 407.87. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-2-methylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-2-methylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Probes and Drug-Like Properties
N-(3-chloro-2-methylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide is explored within the realm of drug discovery, specifically focusing on enhancing drug-like properties and solubility. A study on BPTES analogs, which are inhibitors of kidney-type glutaminase (GLS), highlighted the significance of structural modifications to improve molecular properties. This research emphasized the potential of certain analogs to retain potency while achieving better solubility, thus presenting a case for the scientific application of complex compounds in drug development (Shukla et al., 2012).
Environmental Impact and Aquatic Toxicity
The compound's relevance extends to environmental sciences, particularly in the study of pharmaceuticals' aquatic toxicity and ecological risks. Research has been conducted on the environmental detection of various pharmaceuticals, including the potential adverse effects on non-target species. The acute aquatic toxicity of certain pharmaceuticals was assessed through multiple test organisms, illustrating the compound's application in evaluating environmental consequences (Kim et al., 2007).
Antimicrobial Activity
Another area of application is in the synthesis and evaluation of novel derivatives for antimicrobial properties. Research into N-substituted sulfanilamide derivatives demonstrated their potential as antimicrobial agents. This includes exploring structure–activity relationships to identify potent antibacterial and antifungal compounds, underscoring the chemical's role in developing new therapeutic agents (Lahtinen et al., 2014).
Cyto-Genotoxicity Evaluation
The cyto-genotoxicity of pharmaceuticals like paracetamol, a compound related to N-(3-chloro-2-methylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide, has been evaluated in aquatic organisms. This research provides insights into the sub-lethal effects of common analgesics and antipyretics, utilizing biomarkers to assess potential environmental impacts (Parolini et al., 2010).
Therapeutic Efficacy Against Viral Infections
The compound's derivatives have been studied for their therapeutic efficacy in treating viral infections, such as Japanese encephalitis. These studies demonstrate significant antiviral and antiapoptotic effects, offering a promising avenue for the development of effective antiviral therapies (Ghosh et al., 2008).
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O3S/c1-9-10(18)6-5-7-11(9)19-12(24)8-27-16-20-13-14(21(16)2)22(3)17(26)23(4)15(13)25/h5-7H,8H2,1-4H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBRQBNVGZETOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC3=C(N2C)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyano-N-(4-methoxyphenyl)-3-[3-nitro-4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B2759437.png)
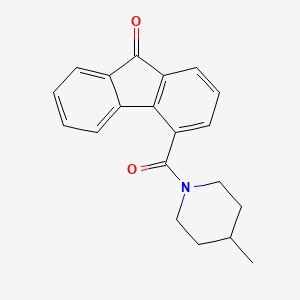
![7-hydroxy-3-(pyridin-2-yl)-8-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl)-2H-chromen-2-one](/img/structure/B2759439.png)
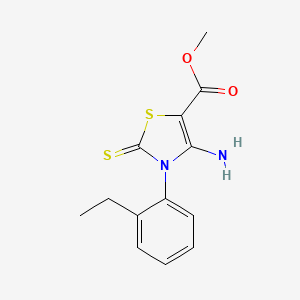
![6-acetyl-3-amino-N-(4-fluorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2759445.png)
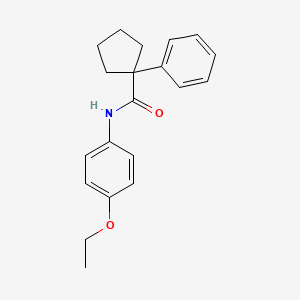
![1-(Azepan-1-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2759449.png)

![2-(cyclopropanecarboxamido)-N-(thiophen-2-yl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2759451.png)
![N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B2759452.png)
![N-(3-chlorophenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2759454.png)
![ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}acetate](/img/structure/B2759455.png)
![3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile](/img/structure/B2759456.png)
